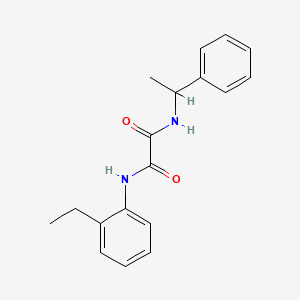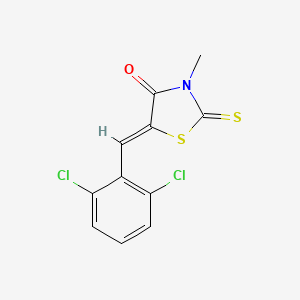![molecular formula C17H18Cl2O4 B4959394 2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound involves a complex structure with multiple functional groups, including ether and methoxy groups, and chlorinated aromatic rings. These features suggest a potential for diverse chemical behavior and physical properties, making it a subject of interest in materials science, organic synthesis, and potentially, polymer chemistry.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler aromatic compounds. For instance, the synthesis of poly(1,3-dimethoxybenzene) through the electrochemical oxidation of 1,3-dimethoxybenzene demonstrates a related approach that could be adapted for the synthesis of the target compound, considering the presence of dimethoxybenzene units within its structure (Martínez et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3-dimethoxybenzene, has been extensively studied, providing a basis for understanding the structural characteristics of complex molecules. Gas-phase electron diffraction and quantum chemical calculations offer insights into conformational preferences and electronic structure, which are essential for predicting the reactivity and properties of the molecule (Dorofeeva et al., 2010).
Chemical Reactions and Properties
The reactivity of chlorinated and methoxylated aromatic compounds can be influenced by the presence of electron-donating and withdrawing groups. For example, the study of 2-chloro-1,4-dimethoxybenzene's oxidation by lignin peroxidase highlights the role of chloro and methoxy groups in mediating redox reactions, which could be relevant for understanding the chemical behavior of the compound of interest (Teunissen et al., 1998).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are significantly affected by their molecular structure. Studies on similar compounds provide insights into how structural features, like the arrangement of methoxy groups, influence these properties. For instance, electrosynthesis and characterization of related polymers offer valuable data on solubility and electrical conductivity, which could be extrapolated to our compound of interest (Martínez et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for participating in coupling reactions, can be inferred from studies on structurally similar molecules. For example, the reactivity of 1,4-dimethoxybenzene units in radical cations offers insights into the electron transfer processes that might be relevant for the target compound (Wartini et al., 1998).
properties
IUPAC Name |
1,4-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-5-3-6-15(21-2)17(14)23-10-4-9-22-16-11-12(18)7-8-13(16)19/h3,5-8,11H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTLIPYRUXMNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-Dichlorophenoxy)propoxy]-1,3-dimethoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)

![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4959324.png)

![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)

![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
